molecular formula C6H10O2S B069946 (R)-tetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 161511-61-1

(R)-tetrahydro-2H-thiopyran-3-carboxylic acid

Cat. No. B069946
CAS RN: 161511-61-1
M. Wt: 146.21 g/mol
InChI Key: DCMOTEAFHXHTAL-YFKPBYRVSA-N
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Description

“®-alpha Lipoic Acid”, also known as “R-ALA” or “alpha-lipoic acid”, is a powerful antioxidant that plays a crucial role in maintaining the overall health of the human body . It is a naturally occurring compound that is synthesized in small amounts by the body, but it can also be obtained through dietary sources and supplements .


Synthesis Analysis

The production of “®-mandelic acid” from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations has been reported . An epoxidation-hydrolysis-double oxidation artificial enzyme cascade was developed to produce “®-mandelic acid” at 1.52 g/L from styrene with >99% ee .


Molecular Structure Analysis

The molecular structure analysis of compounds like these often involves the use of software tools such as ChemDraw, HyperChem, GuassView 5.0 . These tools can help establish the molecular structure model of the compound.


Chemical Reactions Analysis

The chemical reactions of amino acids, which are similar compounds, are important for identification and analysis of amino acids in protein .


Physical And Chemical Properties Analysis

Amino acids, which are similar compounds, are colorless, crystalline substances. Most amino acids are tasteless but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to ionic property .

Safety and Hazards

The safety data sheet for “®-mandelic acid” suggests that it is used as a laboratory chemical and advises against its use as food, drug, pesticide, or biocidal product .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . This field of study is receiving increased attention in the context of upgrading bio-based feedstocks .

properties

IUPAC Name

(3R)-thiane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOTEAFHXHTAL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434799
Record name 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tetrahydro-2H-thiopyran-3-carboxylic acid

CAS RN

161511-61-1
Record name 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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